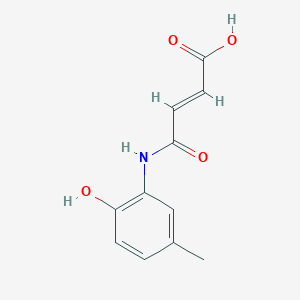![molecular formula C18H13ClN2OS2 B11410642 3-(3-chlorophenyl)-4-ethyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11410642.png)
3-(3-chlorophenyl)-4-ethyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-chlorobenzaldehyde, ethylamine, and 2-aminothiazole.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2-aminothiazole under acidic conditions to form the thiazoloquinazoline core.
Sulfur Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial and antifungal agent. It has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-(4-fluorophenyl)-quinazolin-4(3H)-one share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as thiazolo[2,3-b]quinazoline, also show comparable properties.
Uniqueness
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one stands out due to its unique combination of a chlorophenyl group and a sulfanylidene moiety, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C18H13ClN2OS2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C18H13ClN2OS2/c1-2-20-16-15(11-6-5-7-12(19)10-11)24-18(23)21(16)14-9-4-3-8-13(14)17(20)22/h3-10H,2H2,1H3 |
InChI Key |
SIODFQTXFUWJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11410563.png)
![Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11410567.png)
![N-ethyl-2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410569.png)

![2-methyl-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11410578.png)
![7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410580.png)
![N-[4-(dimethylamino)benzyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11410584.png)
![7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11410593.png)

![6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11410607.png)
![3-[(acetyloxy)methyl]-7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410610.png)
![ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11410619.png)

![1-(2-ethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410635.png)
